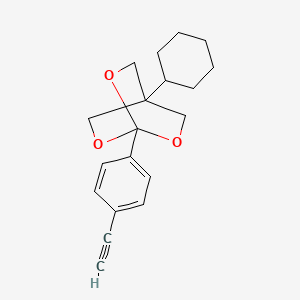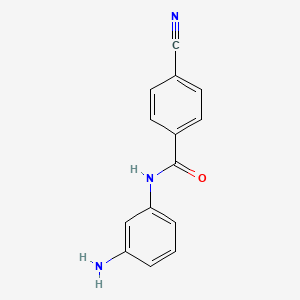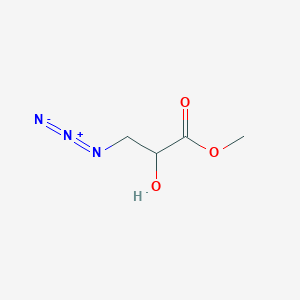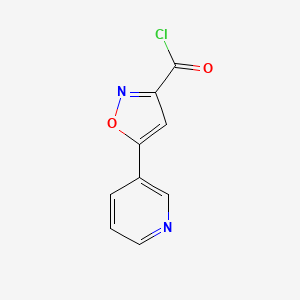
tert-butyl2-oxo-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl2-oxo-4-phenylbutanoate is an organic compound that belongs to the class of aliphatic α-ketoesters It is characterized by the presence of a tert-butyl ester group, a phenyl group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-oxo-4-phenylbutanoate can be achieved through several methods. One common approach involves the Grignard reaction, where beta-bromophenylethane reacts with magnesium to form a Grignard reagent. This reagent then undergoes an addition reaction with diethyl oxalate to produce the desired compound . The reaction conditions typically involve the use of methyl tert-butyl ether as a solvent, with the reaction temperature ranging from 30 to 60°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl2-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include baker’s yeast and ionic liquids.
Substitution: Reagents such as haloacetamides and chloroacetonitrile can be used under conditions involving DMF and potassium phosphate monohydrate.
Major Products
Substitution: Products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
tert-butyl2-oxo-4-phenylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl2-oxo-4-phenylbutanoate involves its reduction to ethyl ®-2-hydroxy-4-phenylbutyrate. This reduction is catalyzed by enzymes or microorganisms, which facilitate the transfer of electrons to the keto group, converting it into a hydroxyl group . The resulting product, ethyl ®-2-hydroxy-4-phenylbutyrate, acts as a chiral building block for the synthesis of angiotensin-converting enzyme inhibitors, which prevent the conversion of angiotensin I to angiotensin II, thereby exerting antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but with an ethyl ester group instead of a tert-butyl ester group.
2-oxo-4-phenylpyrrolidin-1-yl-acetamide: Contains a pyrrolidine ring and is used in the synthesis of nootropic drugs.
Uniqueness
tert-butyl2-oxo-4-phenylbutanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl 2-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
SSNXHHIKGMYSIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




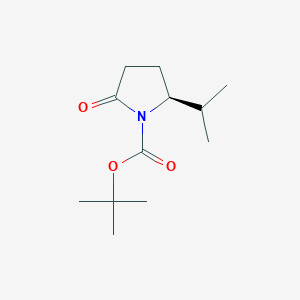
![4-Chloro-6-(N,N-dimethylamino)-pyrido[3,4-d]pyrimidine](/img/structure/B8335195.png)
